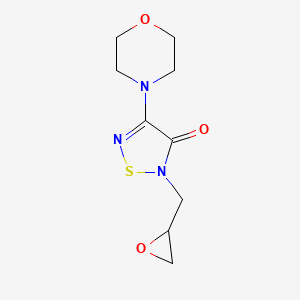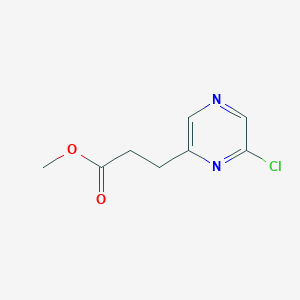
Erlotinib Ethyl Hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erlotinib Ethyl Hydroxide is a derivative of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Erlotinib is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. This compound retains the core structure of Erlotinib but includes an ethyl hydroxide group, which may influence its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Erlotinib Ethyl Hydroxide typically involves the modification of Erlotinib’s structure. One common method involves the reaction of Erlotinib with ethyl hydroxide under controlled conditions. The process may include:
Starting Material: Erlotinib
Reagent: Ethyl hydroxide
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide
Temperature: Room temperature to 60°C
Reaction Time: 2-6 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Erlotinib Ethyl Hydroxide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Erlotinib Ethyl Hydroxide has diverse applications in scientific research:
Chemistry: Used as a model compound to study the effects of ethyl hydroxide modification on the chemical properties of Erlotinib.
Biology: Investigated for its potential effects on cellular signaling pathways and its ability to inhibit EGFR.
Medicine: Explored for its potential therapeutic benefits in cancer treatment, particularly in cases where resistance to Erlotinib has developed.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Erlotinib Ethyl Hydroxide exerts its effects by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways that promote cancer cell proliferation, survival, and metastasis. The ethyl hydroxide modification may enhance its binding affinity or alter its pharmacokinetic properties, leading to improved efficacy or reduced side effects.
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: Another EGFR tyrosine kinase inhibitor used in cancer treatment.
Afatinib: An irreversible EGFR inhibitor with broader activity against multiple EGFR mutations.
Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.
Uniqueness
Erlotinib Ethyl Hydroxide’s uniqueness lies in its ethyl hydroxide modification, which may confer distinct chemical and biological properties compared to other EGFR inhibitors. This modification could potentially enhance its therapeutic profile, making it a valuable addition to the arsenal of cancer treatments.
Propiedades
Fórmula molecular |
C21H25N3O4 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
2-[4-(3-ethylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol |
InChI |
InChI=1S/C21H25N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h4-6,11-14,25H,3,7-10H2,1-2H3,(H,22,23,24) |
Clave InChI |
PKGCQNQDVBNALO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)



![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)



![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
